(3-(Difluoromethyl)phenyl)propanoic acid

Medicinal Chemistry Bioisostere Design Molecular Recognition

Secure a strategic advantage in medicinal chemistry with (3-(Difluoromethyl)phenyl)propanoic acid (CAS 1546707-21-4). The meta-substituted -CF₂H group is a superior metabolically stable bioisostere, acting as a lipophilic hydrogen bond donor distinct from -CF₃ analogs. Essential for synthesizing GAK kinase inhibitors and GPR40 agonists, it prevents costly re-optimization of downstream SAR studies. Ensure reproducible pharmacology by choosing the precise regioisomer. Inquire now for bulk or custom synthesis orders.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13523625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Difluoromethyl)phenyl)propanoic acid
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)F)CCC(=O)O
InChIInChI=1S/C10H10F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-3,6,10H,4-5H2,(H,13,14)
InChIKeyGFDLQNRRJJKOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)phenylpropanoic Acid: A Strategic Fluorinated Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


(3-(Difluoromethyl)phenyl)propanoic acid (CAS 1546707-21-4) is a fluorinated phenylpropanoic acid derivative that functions primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound features a difluoromethyl (-CF₂H) substituent at the meta position of the phenyl ring, connected via an ethyl linker to a terminal carboxylic acid group . The difluoromethyl moiety is recognized as a metabolically stable bioisostere capable of acting as a lipophilic hydrogen bond donor, a property that distinguishes it from trifluoromethyl (-CF₃) and non-fluorinated analogs in drug design [1]. This compound serves as a key building block for synthesizing kinase inhibitors, GPR40 agonists, and other biologically active molecules where precise modulation of lipophilicity and hydrogen bonding capacity is required [2].

Why 3-(Difluoromethyl)phenylpropanoic Acid Cannot Be Substituted with Trifluoromethyl or Non-Fluorinated Analogs


Substitution of (3-(difluoromethyl)phenyl)propanoic acid with its trifluoromethyl (-CF₃) analog or non-fluorinated phenylpropanoic acid is not chemically neutral and will alter critical molecular properties that govern downstream synthetic utility and biological activity [1]. The difluoromethyl group provides a unique combination of moderate lipophilicity and hydrogen bond donor capacity (via the CF₂-H proton), whereas the trifluoromethyl group is more strongly electron-withdrawing, more lipophilic, and lacks hydrogen bond donor functionality [2]. These differences manifest in altered metabolic stability, bioavailability, and target binding affinity in final drug candidates [1][3]. Additionally, the meta-substitution pattern on the phenyl ring produces distinct steric and electronic effects compared to ortho- or para-substituted isomers, directly affecting molecular recognition in kinase binding pockets [4]. For synthetic chemists, substituting analogs mid-synthesis would necessitate complete re-optimization of downstream reaction conditions and yield unpredictable pharmacological outcomes, undermining reproducibility and increasing project costs [1].

Quantitative Differentiation Evidence: 3-(Difluoromethyl)phenylpropanoic Acid versus Structural Analogs


Hydrogen Bond Donor Capacity: CF₂H versus CF₃ Functional Distinction

The difluoromethyl (-CF₂H) group possesses a polar C-H bond capable of acting as a hydrogen bond donor, whereas the trifluoromethyl (-CF₃) group completely lacks this capacity [1]. Experimental hydrogen bond acidity measurements place CF₂H (α ≈ 0.12-0.15) on a scale comparable to thiophenol and aniline groups, significantly exceeding CF₃ (α ≈ 0) [1]. This functional distinction enables CF₂H-containing compounds like (3-(difluoromethyl)phenyl)propanoic acid to engage in specific hydrogen bonding interactions with biological targets that CF₃ analogs cannot replicate [1][2]. In kinase inhibitor design, this property allows for the careful calibration of compound properties including potency profile, solubility, and metabolic stability [2].

Medicinal Chemistry Bioisostere Design Molecular Recognition

Lipophilicity Modulation: CF₂H Offers Moderate logP Increase versus CF₃

The difluoromethyl group provides a moderate and tunable increase in lipophilicity compared to both methyl (-CH₃) and trifluoromethyl (-CF₃) substituents [1]. Experimental ΔlogP values comparing CF₂H to CH₃ substitution (logP(X-CF₂H) - logP(X-CH₃)) range from -0.1 to +0.4, demonstrating that CF₂H does not uniformly increase lipophilicity but rather modulates it context-dependently [1][2]. In contrast, CF₃ substitution typically produces larger and more consistent lipophilicity increases, which can lead to undesirable pharmacokinetic properties including excessive protein binding and poor solubility [2][3]. In pesticide and drug molecule design, CF₂H moderately regulates metabolic stability, lipophilicity, bioavailability, and binding affinity compared to the more drastic changes introduced by CF₃ [3].

ADME Optimization Drug Design Physicochemical Properties

Kinase Inhibitor Scaffold Integration: Validated Synthetic Utility in 4-Anilinoquinoline Motifs

(3-(Difluoromethyl)phenyl)propanoic acid serves as a precursor to the aniline building block required for synthesizing 3-(difluoromethyl)phenyl-substituted 4-anilinoquinoline kinase inhibitors [1]. The compound 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, synthesized using this building block, demonstrates the versatility of the difluoromethyl group in kinase inhibitor design, enabling careful calibration of potency profile, solubility, and metabolic stability [1][2]. The small molecule crystal structure (HCl salt) revealed a 126.08(7)° out-of-plane character between the quinoline and phenyl ring systems, a conformational feature that influences kinase binding pocket interactions [1][3]. This validated synthetic route provides a direct, peer-reviewed precedent for the compound's utility in generating chemical probes targeting cyclin G associated kinase (GAK) and related kinase targets [1][2].

Kinase Inhibition Synthetic Intermediate Chemical Probe Development

GPR40 Agonist Pharmacophore: Phenylpropanoic Acid Core in Metabolic Disease Applications

The phenylpropanoic acid scaffold containing fluorinated phenyl substitutions serves as a core pharmacophore for GPR40 (FFA1) agonists, a validated target for type 2 diabetes treatment [1][2]. Patent literature discloses phenyl propionic acid derivatives, including those with difluoromethyl substitution patterns, that exhibit GPR40 agonist activity and modulate blood glucose levels through glucose-dependent insulin secretion without hypoglycemia risk [1]. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as potent GPR40 agonists, with lead compounds demonstrating robust glucose-lowering effects in oral glucose tolerance tests in diabetic rat models [2]. (3-(Difluoromethyl)phenyl)propanoic acid provides the fluorinated phenylpropanoic acid backbone required for synthesizing these GPR40-targeting agents .

Type 2 Diabetes GPR40 Agonists Metabolic Disorders

High-Value Application Scenarios for (3-(Difluoromethyl)phenyl)propanoic Acid in Pharmaceutical R&D


Synthesis of 4-Anilinoquinoline Kinase Inhibitors Targeting GAK and Related Kinases

Use (3-(difluoromethyl)phenyl)propanoic acid as the starting material for generating the 3-(difluoromethyl)aniline building block required in 4-anilinoquinoline kinase inhibitor synthesis. Following established protocols, the carboxylic acid can be converted to the corresponding aniline derivative, which then undergoes coupling with 6-bromo-4-chloroquinoline to yield 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [1]. This scaffold has been validated in chemical probe development for cyclin G associated kinase (GAK) and enables structure-activity relationship studies for optimizing kinase selectivity profiles. The difluoromethyl group provides hydrogen bond donor capacity and moderate lipophilicity that distinguishes these inhibitors from trifluoromethyl or non-fluorinated analogs [1][2].

Generation of GPR40 Agonist Lead Compounds for Type 2 Diabetes Research

Employ (3-(difluoromethyl)phenyl)propanoic acid as a core phenylpropanoic acid scaffold for synthesizing GPR40 (FFA1) receptor agonists [1]. The carboxylic acid functionality provides a direct handle for amide coupling or esterification reactions, while the difluoromethyl-substituted phenyl ring confers enhanced metabolic stability and tunable lipophilicity to the final pharmacophore [2]. Patent literature confirms that phenyl propionic acid derivatives with fluorine substitution exhibit GPR40 agonist activity and modulate glucose-dependent insulin secretion [1]. This compound enables the preparation of focused libraries for structure-activity relationship optimization of GPR40-targeted antidiabetic agents [1][3].

Synthesis of Difluoromethyl Bioisosteres for ADME Optimization Studies

Utilize (3-(difluoromethyl)phenyl)propanoic acid to prepare difluoromethyl-containing analogs of lead compounds where metabolic stability or hydrogen bonding capacity requires optimization [1]. The CF₂H group serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, offering comparable hydrogen bond donor capacity (α ≈ 0.12-0.15) while providing enhanced lipophilicity and metabolic stability [1][2]. Compared to CF₃ substitution (α ≈ 0), the CF₂H group enables specific hydrogen bonding interactions with biological targets [1]. This makes the compound valuable for generating focused analog libraries to probe hydrogen bonding requirements in target engagement and to improve pharmacokinetic properties without sacrificing binding affinity [2][3].

Agrochemical Lead Optimization: Pesticide Active Molecule Design

Incorporate (3-(difluoromethyl)phenyl)propanoic acid into agrochemical discovery programs where fluorinated building blocks are required for optimizing pesticidal activity [1]. The difluoromethyl group moderately regulates metabolic stability, lipophilicity, bioavailability, and binding affinity in pesticide molecules compared to the more drastic physicochemical changes introduced by trifluoromethyl substitution [1]. This enables fine-tuning of compound properties for optimal field performance, environmental fate, and target organism selectivity. The carboxylic acid functionality provides a versatile synthetic handle for generating amides, esters, and other derivatives for structure-activity relationship studies in fungicide, herbicide, or insecticide development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Difluoromethyl)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.